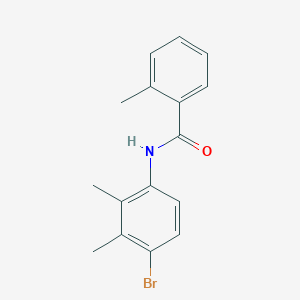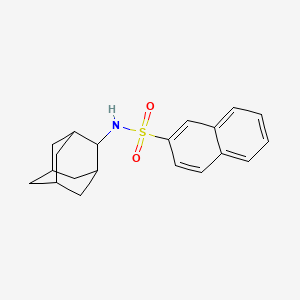
2-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide, also known as FITA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. FITA is a member of the thiadiazole family, a group of compounds known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 2-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but it is believed to act through the inhibition of various enzymes and pathways involved in cell growth and proliferation. 2-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, as well as the PI3K/Akt/mTOR pathway, which is involved in cell signaling and growth.
Biochemical and physiological effects:
2-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, as well as inhibit the migration and invasion of cancer cells. Additionally, 2-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have antioxidant and anti-inflammatory effects, and may have potential as a neuroprotective agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide is its relatively simple synthesis method, which makes it readily available for research purposes. However, one limitation is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
1. Further investigation of 2-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide's potential as an anticancer agent, including in vivo studies and clinical trials.
2. Development of formulations to improve 2-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide's solubility and bioavailability.
3. Investigation of 2-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide's potential as a neuroprotective agent, including in models of neurodegenerative diseases.
4. Investigation of 2-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide's potential as an insecticide and herbicide, including in field trials.
5. Investigation of the mechanism of action of 2-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide, including its interactions with specific enzymes and pathways.
In conclusion, 2-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide is a promising compound with potential applications in various fields, including medicine and agriculture. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 4-fluoroaniline with isopropyl isothiocyanate to form 4-fluoro-N-isopropylthiocarbamylaniline. This compound is then reacted with ethyl chloroacetate to form 2-(4-fluorophenyl)-N-(isopropylthiocarbamoyl)acetamide, which is subsequently converted to 2-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide through a reaction with hydrazine hydrate and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
2-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines in vitro. Additionally, 2-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide has been investigated for its potential as an insecticide and herbicide, as it has been shown to have activity against various pests and weeds.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3OS/c1-8(2)12-16-17-13(19-12)15-11(18)7-9-3-5-10(14)6-4-9/h3-6,8H,7H2,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWQSQJRCYSDDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-(4-chlorophenyl)acetyl]-2-furohydrazide](/img/structure/B5801869.png)
![N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5801872.png)
![2-(2-furylmethylene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B5801880.png)

![3-(4-fluorophenyl)-7-(2-furyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5801895.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-nitroaniline](/img/structure/B5801899.png)

![methyl 4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5801912.png)
![N-(2-methoxyethyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5801920.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine](/img/structure/B5801933.png)
![methyl 4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoate](/img/structure/B5801956.png)

